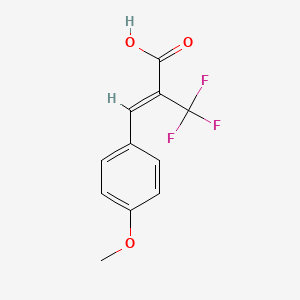
(Z)-2-(Trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-2-(Trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid” is likely a type of organic compound. It seems to be a derivative of acrylic acid, which is a commonly used building block in the synthesis of various organic compounds . The “4-methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, typical of aromatic compounds) with a methoxy group (O-CH3) attached .
Chemical Reactions Analysis
As an acrylic acid derivative, this compound could potentially participate in a variety of chemical reactions, including addition reactions and polymerization . The presence of the trifluoromethyl group might also confer unique reactivity.Scientific Research Applications
(Z)-2-(Trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid has been found to have potential therapeutic applications in the treatment of various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
(Z)-2-(Trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, this compound has been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the expression of matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and are involved in the pathogenesis of various diseases. In addition, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
(Z)-2-(Trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, this compound has some limitations as well. It is a highly reactive compound that requires careful handling. In addition, its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on (Z)-2-(Trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid. One area of interest is the development of novel this compound derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential of this compound in combination with other drugs for the treatment of various diseases. In addition, further research is needed to elucidate the mechanisms of action of this compound and its effects on different cell types and tissues. Finally, the potential of this compound as a diagnostic tool for various diseases should also be explored.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It can be easily synthesized and has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound exerts its therapeutic effects through various mechanisms of action and has various biochemical and physiological effects. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, including the development of novel derivatives, investigation of its potential in combination with other drugs, and exploration of its diagnostic potential.
Synthesis Methods
(Z)-2-(Trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid can be synthesized through the Knoevenagel condensation reaction between 4-methoxybenzaldehyde and trifluoromethylacrylic acid. This reaction is catalyzed by a base such as piperidine, and the product is obtained through recrystallization from a suitable solvent.
properties
IUPAC Name |
(Z)-3-(4-methoxyphenyl)-2-(trifluoromethyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-8)6-9(10(15)16)11(12,13)14/h2-6H,1H3,(H,15,16)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZPNCBCUYGROS-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)O)\C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2787155.png)
![benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride](/img/structure/B2787156.png)

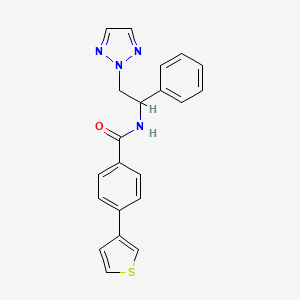


![2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2787165.png)
![1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride](/img/structure/B2787167.png)
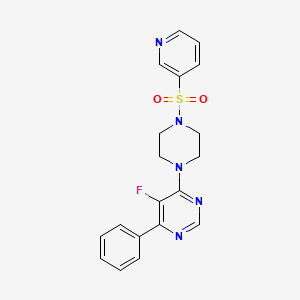
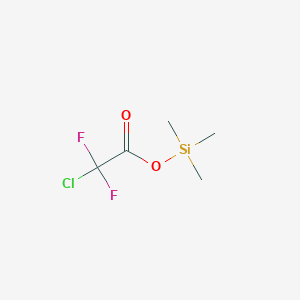

![6-chloro-N-[(2-fluorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide](/img/structure/B2787172.png)
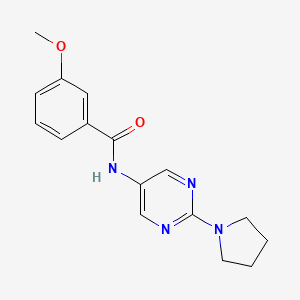
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2787176.png)